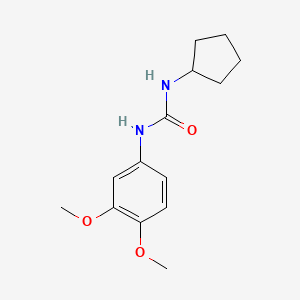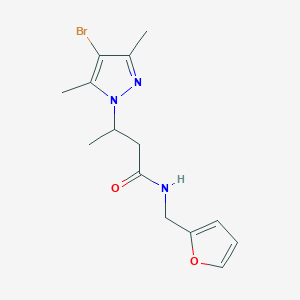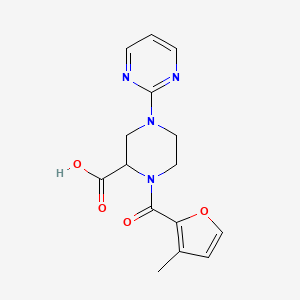
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea, also known as CYC116, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer.
Mechanism of Action
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea inhibits the activity of several kinases, including Aurora A and B, VEGFR2, and FLT3. These kinases are involved in cell division, angiogenesis, and the growth and survival of cancer cells. By inhibiting these kinases, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea is its specificity for certain kinases, which reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea include further preclinical and clinical studies to determine its efficacy and safety as a therapeutic agent for various types of cancer. Additionally, research could focus on developing more stable analogs of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea with longer half-lives and greater specificity for target kinases. Finally, studies could investigate the potential of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea as an anti-inflammatory agent for the treatment of inflammatory diseases.
Conclusion
In conclusion, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its mechanism of action involves the inhibition of several kinases involved in cell division, angiogenesis, and the growth and survival of cancer cells. N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Further research is needed to fully understand the efficacy and safety of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea in clinical settings and to develop more stable analogs with greater specificity for target kinases.
Synthesis Methods
The synthesis of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea involves a multi-step process that includes the preparation of 3,4-dimethoxyphenethylamine, which is then converted to the corresponding isocyanate using phosgene. The isocyanate is then reacted with cyclopentylamine to form the final product, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea.
Scientific Research Applications
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. Preclinical studies have shown that N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea inhibits the growth of cancer cells and induces apoptosis, or programmed cell death.
properties
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-7-11(9-13(12)19-2)16-14(17)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDFHNSIIYKUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)

![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5375705.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5375709.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(1-benzyl-1H-tetrazol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5375730.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5375735.png)

![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5375740.png)
![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)